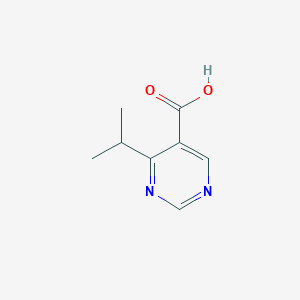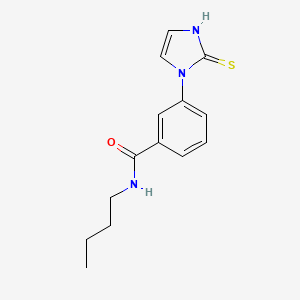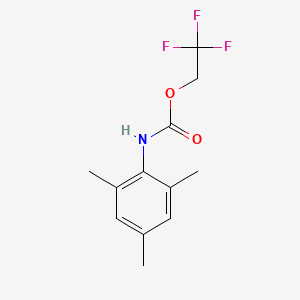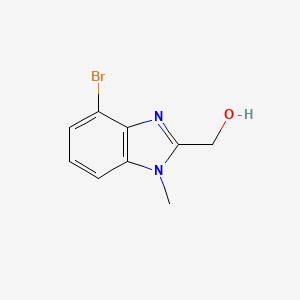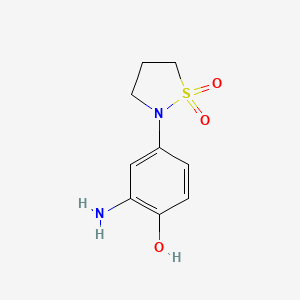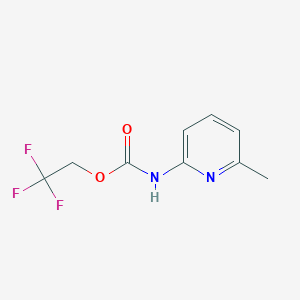![molecular formula C9H16ClNO B1519374 [(5-Tert-butyl-3-furyl)methyl]amine hydrochloride CAS No. 1228070-88-9](/img/structure/B1519374.png)
[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride” is C9H16ClNO . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
“[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride” is a white to off-white crystalline powder that is soluble in water. It has a melting point of 244°C.Aplicaciones Científicas De Investigación
1. Synthesis of N-tert-butyl amides
- Summary of Application: The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .
- Methods of Application: N-tert-butyl amides are synthesized by the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction .
- Results or Outcomes: The synthesis of N-tert-butyl amides via the reaction of tert-butyl amines with benzoic acid or its derivatives was developed using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .
2. Synthesis of 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine
- Summary of Application: This compound was synthesized and evaluated for its urease inhibition, antioxidant, cytotoxicity, DNA protection, and DNA binding properties .
- Methods of Application: The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .
- Results or Outcomes: The compound showed significant urease inhibition with an IC50 value of 0.21 ± 0.2 μM, promising antioxidant property with an IC50 value of 0.45 μg/mL, and cytotoxicity with an LD50 of 0.5 μg/mL . It also protected DNA cleavage at or above 6 μM concentration .
3. Synthesis of N-tert-butyl amides using Cu(OTf)2 as a catalyst
- Summary of Application: This method describes the synthesis of a series of N-tert-butyl amides using Cu(OTf)2 as a catalyst . The reaction involves nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate .
- Methods of Application: The reaction is catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature .
- Results or Outcomes: The method resulted in excellent isolated yields of N-tert-butyl amides .
4. Use of [(5-Tert-butyl-3-furyl)methyl]amine hydrochloride in research
- Summary of Application: [(5-Tert-butyl-3-furyl)methyl]amine hydrochloride is a chemical compound used in various fields of research.
- Methods of Application: The specific methods of application can vary depending on the field of research and the specific experiment being conducted.
- Results or Outcomes: The outcomes can also vary widely, as this compound can be used in a variety of experiments in different fields.
Safety And Hazards
The safety data sheet for a related compound, tert-butylamine, indicates that it is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
(5-tert-butylfuran-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-9(2,3)8-4-7(5-10)6-11-8;/h4,6H,5,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCDLVMCHEZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670186 | |
| Record name | 1-(5-tert-Butylfuran-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride | |
CAS RN |
1228070-88-9 | |
| Record name | 3-Furanmethanamine, 5-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-tert-Butylfuran-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



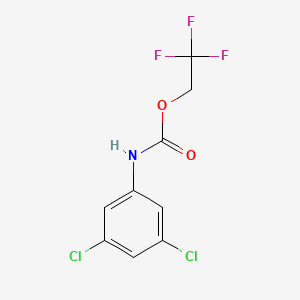
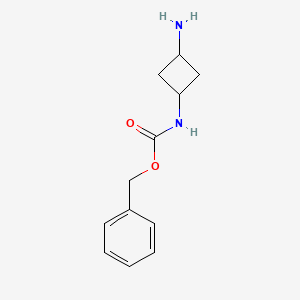
![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
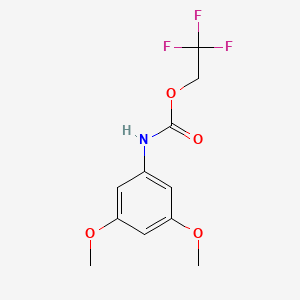
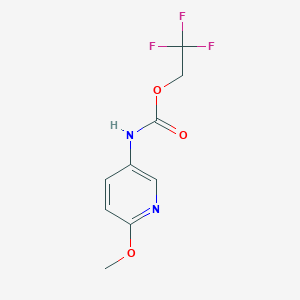
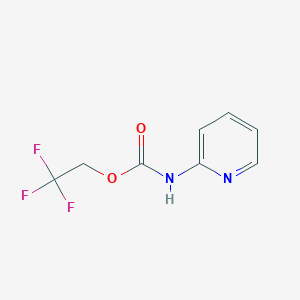
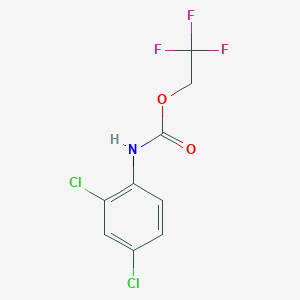
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)
